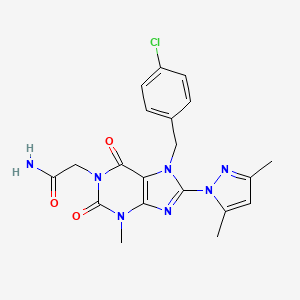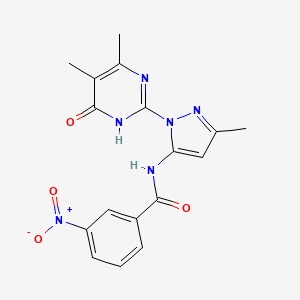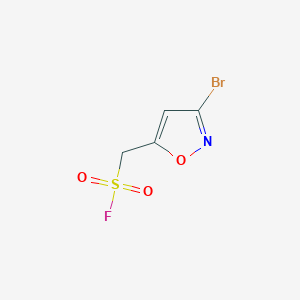![molecular formula C14H16N2O3 B2532456 Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate CAS No. 1181486-44-1](/img/structure/B2532456.png)
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H16N2O3 . The molecular weight of this compound is 260.29 .Scientific Research Applications
Crystal Packing and Interactions
N⋯π and O⋯π Interactions : A study by Zhang, Wu, and Zhang (2011) highlights the utilization of rare N⋯π and O⋯π interactions in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, forming a simple 1-D double-column. This emphasizes the non-hydrogen bonding interactions in the crystal structure of the compound (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction : Another study by the same authors in 2012 discovered an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, elucidated through ab initio computations. This study expands our understanding of nontraditional intermolecular interactions (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Structural Analysis
Synthesis and Characterization : Johnson et al. (2006) synthesized and characterized a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, detailing its crystal structure and spectral properties. This study contributes to the knowledge of synthesis techniques and the structural properties of similar compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Novel Synthesis Approaches : Harisha et al. (2015) reported a new synthesis method for a COMT inhibitor, entacapone, using a precursor related to ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate. This approach highlights the versatility of such compounds in synthesizing pharmacologically important agents (Harisha et al., 2015).
Applications in Heterocyclic Synthesis
- Preparation of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, in synthesizing various heterocyclic systems. This study showcases the potential of these compounds in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Psychotropic Activity Study
- Synthesis and Psychotropic Activity : Grigoryan et al. (2011) conducted a study on the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, and its application in psychotropic activity. This research adds to the understanding of the psychotropic properties of such compounds (Grigoryan, Tarzyan, Markosyan, Paronikyan, & Sukasyan, 2011).
Safety and Hazards
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is intended for research use only and is not intended for diagnostic or therapeutic use . The buyer assumes responsibility to confirm product identity and/or purity . For safety and handling, it is recommended to refer to its Material Safety Data Sheet (MSDS).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWFKMEKDOMQY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)
![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2532378.png)

![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)
![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)